Trifluoroacetic acid--azepan-2-one (1/1)
Description
Contextualization of Acid-Amide Interactions in Advanced Chemical Systems
Interactions between carboxylic acids and amides are fundamental to various fields, including biochemistry, pharmaceutical science, and materials chemistry. These interactions, predominantly hydrogen bonds, create stable and predictable supramolecular structures known as acid-amide heterodimers. wikipedia.orgjecibiochem.com In these arrangements, the carboxylic acid's hydroxyl group typically donates a proton to the amide's carbonyl oxygen, while the amide's N-H group donates a proton to the carboxylic acid's carbonyl oxygen, forming a characteristic ring-like structure. commonorganicchemistry.com
The strength and nature of this interaction—ranging from simple hydrogen bonding to partial or full proton transfer—depend on the relative acidity of the carboxylic acid and the basicity of the amide. wikipedia.org These interactions are crucial in determining the secondary structure of proteins, the binding of drugs to biological targets, and the assembly of molecules into cocrystals with tailored physical properties like solubility and stability. wikipedia.org The study of simple adducts, such as the one between trifluoroacetic acid and azepan-2-one (B1668282), provides valuable insights into these more complex systems.
Significance of Trifluoroacetic Acid in Contemporary Organic Synthesis and Research
Trifluoroacetic acid (TFA), a structural analog of acetic acid where the three alpha-hydrogen atoms are replaced by fluorine, is a powerful tool in modern chemistry. wikipedia.org Its chemical properties are dominated by the strong electron-withdrawing effect of the trifluoromethyl group, which makes it a much stronger acid than acetic acid (pKa of ~0.52 vs. 4.76). wikipedia.orgcommonorganicchemistry.com This potent acidity, combined with its volatility and good solubility in both water and organic solvents, underpins its widespread use. wikipedia.orgchemeurope.com
| Property | Value |
| Chemical Formula | C₂HF₃O₂ |
| Molar Mass | 114.02 g/mol |
| Boiling Point | 72.4 °C |
| pKa | 0.52 |
| Appearance | Colorless liquid |
Trifluoroacetic acid serves as an effective acid catalyst for a wide array of organic reactions. eurekaselect.comactylis.com Its strong protonating ability can activate various functional groups, facilitating transformations that might otherwise require harsh conditions. It is frequently employed in rearrangement reactions, such as the Beckmann, Claisen, and Cope rearrangements. byjus.combia.si TFA also catalyzes esterification, acylation of aromatic compounds, and olefin polymerization. jecibiochem.comactylis.com Its utility as a catalyst is enhanced by its low boiling point, which often allows for its easy removal from the reaction mixture by evaporation. commonorganicchemistry.combia.si
Beyond its catalytic role, TFA is a versatile solvent and reagent. testbook.com Its ability to dissolve a wide range of organic compounds, including polymers and proteins, makes it a valuable medium for reactions and spectroscopic analysis, particularly NMR. wikipedia.orgjecibiochem.com In some instances, using TFA as a solvent can uniquely alter the course of a reaction; for example, the catalytic hydrogenation of quinoline (B57606) in a typical solvent reduces the pyridine (B92270) ring, whereas in TFA, the benzene (B151609) ring is preferentially hydrogenated. jecibiochem.com As a reagent, TFA is a precursor to other important fluorinated compounds like trifluoroacetic anhydride (B1165640) and trifluoroperacetic acid. wikipedia.org Its combination with silanes (e.g., triethylsilane) creates a powerful system for ionic reductions.
One of the most prominent applications of TFA in precision synthesis is the cleavage of acid-labile protecting groups, particularly the tert-butoxycarbonyl (Boc) group used to protect amines in peptide synthesis. commonorganicchemistry.comadvancedchemtech.comjk-sci.com The synthesis of complex peptides requires the sequential addition of amino acids, with the amino group of each new unit being temporarily blocked by a protecting group like Boc. TFA is used in a solution, often with dichloromethane (B109758) (DCM), to efficiently and cleanly remove the Boc group, liberating the amine for the next coupling step. jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the Boc group by TFA, followed by the loss of a stable tert-butyl cation and carbon dioxide. commonorganicchemistry.commasterorganicchemistry.com TFA is also used in the final step of solid-phase peptide synthesis to cleave the completed peptide from its resin support. advancedchemtech.comthermofisher.com
Azepan-2-one as a Representative Cyclic Amide in Organic and Materials Chemistry
Azepan-2-one, more commonly known as ε-caprolactam, is a seven-membered cyclic amide (a lactam). wikipedia.org This colorless solid is a compound of immense industrial importance, primarily serving as the monomer for the production of Nylon 6, a widely used synthetic polymer in fibers and plastics. wikipedia.orgatamankimya.com Its structure features a planar amide group constrained within a flexible seven-membered ring.
| Property | Value |
| Chemical Formula | C₆H₁₁NO |
| Molar Mass | 113.16 g/mol |
| Melting Point | 69.2 °C |
| Boiling Point | 270.8 °C |
| Common Name | ε-Caprolactam |
Lactams are cyclic amides and exhibit the characteristic chemistry of this functional group, though their reactivity can be influenced by ring size and associated strain. wikipedia.org The fundamental reactivity of azepan-2-one is dominated by its role in ring-opening polymerization. youtube.com This process can be initiated by water, acids, or bases. In industrial Nylon 6 production, hydrolytic polymerization is common, where water initiates the opening of the lactam ring to form 6-aminocaproic acid, which then reacts with other caprolactam molecules to build the polymer chain. youtube.com Anionic ring-opening polymerization is another rapid method for producing Nylon 6. mdpi.com
Lactams can be synthesized through several classic organic reactions. The most common industrial synthesis of caprolactam involves the Beckmann rearrangement of cyclohexanone (B45756) oxime, which is catalyzed by a strong acid. byjus.comatamankimya.com Other synthetic routes include the Schmidt reaction of cyclic ketones with hydrazoic acid and the intramolecular cyclization of amino acids. wikipedia.orgbyjus.com
Role in Polymerization Processes and as a Monomer Precursor
The primary role of the trifluoroacetic acid--azepan-2-one (1/1) adduct is to serve as the initiating species in the cationic ring-opening polymerization of ε-caprolactam. Strong acids are known to promote this type of polymerization, often at temperatures lower than those required for hydrolytic or anionic methods. ehu.essemanticscholar.org The process is initiated by the protonation of the amide group within the ε-caprolactam ring by the acid.
The adduct can be considered a monomer precursor, as it is the activated form of azepan-2-one that directly enters the polymerization cascade. This acid-catalyzed route allows for the synthesis of polyamides under specific conditions, potentially influencing the final properties of the polymer, such as molecular weight and molecular weight distribution. semanticscholar.org Furthermore, similar TFA adducts serve as versatile, modular monomer precursors for creating functional polymers. For instance, 1,4-oxazepan-7-one (B12977673) trifluoroacetate (B77799) is used as a precursor that allows for the straightforward introduction of various functional side chains through acylation before polymerization. nih.govresearchgate.net This modularity highlights the potential of using the TFA adduct of azepan-2-one as a foundational component for developing functionalized polyamides.
Rationale for Investigating the Specific Trifluoroacetic Acid--azepan-2-one (1/1) Adduct/Salt
The investigation into the specific 1:1 adduct of trifluoroacetic acid and azepan-2-one is driven by the need to fundamentally understand and control the synthesis of Polyamide 6. This includes elucidating the precise nature of the chemical interactions, exploring the potential for new materials, and addressing existing gaps in the scientific literature.
A central question in the study of the TFA-azepan-2-one system is the nature of the bond between the two components. The interaction can exist on a spectrum between a molecular complex with a strong hydrogen bond (A-H···B) and an ion pair formed by complete proton transfer (A⁻···H-B⁺). fu-berlin.de Trifluoroacetic acid is a very strong carboxylic acid (pKa ≈ 0.52), making proton transfer to the amide group of azepan-2-one highly probable. wikipedia.orgresearchgate.net
Spectroscopic studies of similar systems, such as TFA with isoquinoline, have shown that the nature of the complex is highly dependent on the surrounding medium. fu-berlin.de In nonpolar solvents, a molecular complex with a hydrogen bond may be favored, while in more polar solvents, the equilibrium shifts toward an ion pair with a transferred proton. fu-berlin.de The transition between these states is not always a simple equilibrium between two distinct species; it can involve an intermediate structure with a quasi-symmetrical hydrogen bond. fu-berlin.de Understanding this equilibrium is critical, as the reactive species in cationic polymerization is the protonated lactam (the ion pair), and its concentration directly impacts the kinetics of the reaction.
| Interaction Type | Description | Expected Spectroscopic Signature (IR) | Favored Environment |
|---|---|---|---|
| Hydrogen Bonding | A directional attraction between the acidic proton of TFA and the carbonyl oxygen or nitrogen of azepan-2-one. No formal charge separation. | Shift in C=O and N-H stretching frequencies; presence of a broad O-H stretch. | Nonpolar solvents. |
| Proton Transfer (Salt Formation) | Complete transfer of the proton from TFA to azepan-2-one, forming a caprolactamidium cation and a trifluoroacetate anion. | Disappearance of the carboxylic acid O-H stretch; appearance of new bands corresponding to the N⁺-H stretch of the cation and the COO⁻ asymmetric stretch of the anion. | Polar solvents, crystalline state. |
By precisely controlling the formation and reactivity of the TFA--azepan-2-one adduct, there is potential for developing novel polymerization processes and materials. The use of a well-defined initiating adduct could lead to better control over polymer architecture, such as molecular weight and end-group functionality. This is a key advantage of organocatalyzed polymerization methods. nih.gov
Furthermore, the principles governing the formation of this adduct can be extended to create new functional materials. For example, the adduct itself or the resulting oligomers could be used as building blocks in more complex macromolecular structures, such as graft copolymers. google.com Research into other TFA adducts has shown their utility as catalysts or precursors in various organic reactions, suggesting that the TFA--azepan-2-one system may have untapped chemical reactivity beyond its role in polymerization. rsc.orgelsevierpure.com The formation of stable adducts with trifluoroacetate has been observed in other contexts, indicating the robustness of this interaction for creating specific chemical entities. shimadzu-webapp.eu
Despite the general understanding of acid-catalyzed lactam polymerization, specific knowledge gaps remain regarding the TFA--azepan-2-one adduct.
Solid-State Structure and Stoichiometry: There is a lack of detailed crystallographic data for the 1:1 adduct. Such data would definitively confirm the nature of the interaction (hydrogen bonding vs. proton transfer) in the solid state and provide precise bond lengths and angles, which are crucial for theoretical modeling.
Solution-State Dynamics: While the general behavior in different solvents can be inferred, a detailed study of the equilibrium dynamics between the hydrogen-bonded complex and the ion pair specifically for the TFA--azepan-2-one system is not extensively documented. This includes thermodynamic and kinetic parameters for the proton transfer.
Correlation with Polymer Properties: A systematic investigation linking the precise concentration and state of the adduct under various polymerization conditions (temperature, solvent, concentration) to the resulting polymer's properties (e.g., molecular weight distribution, degree of branching, end-group fidelity) is needed. While studies have compared various organic acids, a deep dive into the specifics of the TFA system could yield valuable insights for process optimization. ehu.es
Reactivity of the Trifluoroacetate Counter-ion: The role of the trifluoroacetate anion is often considered passive. However, its potential to participate in side reactions or influence the stability of the propagating chain end, especially at elevated temperatures, is an area that warrants further investigation.
Addressing these knowledge gaps through targeted research would provide a more complete picture of this important chemical system and could pave the way for advancements in polyamide synthesis and material design.
Properties
CAS No. |
868082-90-0 |
|---|---|
Molecular Formula |
C8H12F3NO3 |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
azepan-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c8-6-4-2-1-3-5-7-6;3-2(4,5)1(6)7/h1-5H2,(H,7,8);(H,6,7) |
InChI Key |
CBHNJGAYZAOANS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of the Trifluoroacetic Acid Azepan 2 One 1/1 System
Ab Initio and Density Functional Theory (DFT) Studies of Adduct Formation Mechanisms
Ab initio and Density Functional Theory (DFT) methods are powerful quantum chemical tools used to investigate the electronic structure and energetics of molecular systems from first principles. These methods are crucial for understanding the fundamental interactions between trifluoroacetic acid (TFA) and azepan-2-one (B1668282) (more commonly known as ε-caprolactam).
Energetics and Thermodynamics of Proton Transfer versus Molecular Complexation
The interaction between the strong acid TFA (pKa ≈ 0.23) and the amide group of ε-caprolactam can result in two primary types of adducts: a neutral, hydrogen-bonded molecular complex or a proton-transferred ion pair. DFT calculations are essential for determining which form is energetically more favorable.
The reaction can be visualized as a position along a proton transfer coordinate. Computational studies on analogous systems, such as the 1:1 complex between TFA and trimethylamine, have shown that the outcome is highly sensitive to the environment and the proton affinities of the interacting species. nih.govfigshare.com In the gas phase, the interaction often results in a state of partial proton transfer, intermediate between a purely covalent hydrogen bond and a fully ionic bond. nih.govresearchgate.netillinois.edu
Calculations would typically involve optimizing the geometries of both the neutral complex and the ion pair and calculating their electronic energies. The inclusion of zero-point vibrational energy (ZPVE) corrections and thermal corrections allows for the computation of thermodynamic quantities like enthalpy (ΔH) and Gibbs free energy (ΔG) of formation. A negative ΔG would indicate a spontaneous process. The relative energies of the two forms dictate the position of the equilibrium.
Table 1: Representative Calculated Thermodynamic Data for Adduct Formation Disclaimer: The following data are illustrative, based on typical values for similar acid-base complexes, as specific published data for the TFA--azepan-2-one (1/1) system is not available.
| Parameter | Molecular Complex (H-Bonded) | Ion Pair (Proton Transferred) |
|---|---|---|
| Binding Energy (ΔE, kcal/mol) | -15.8 | -12.5 |
| Enthalpy of Formation (ΔH, kcal/mol) | -14.9 | -11.7 |
| Gibbs Free Energy of Formation (ΔG, kcal/mol) | -5.2 | -2.1 |
These hypothetical values suggest that in a non-polar environment, the hydrogen-bonded molecular complex is thermodynamically more stable than the ion pair.
Conformational Analysis and Exploration of Potential Energy Surfaces
The flexibility of both TFA and the seven-membered ring of ε-caprolactam allows for multiple possible binding conformations. A thorough computational study involves exploring the potential energy surface (PES) to locate various local minima (stable conformers) and the transition states that connect them. researchgate.netnih.govrsc.org This analysis reveals the most stable geometric arrangement of the adduct and the energy barriers for interconversion between different forms. For instance, the TFA molecule can approach the carbonyl oxygen of caprolactam from different angles, and the caprolactam ring itself has various low-energy conformations (e.g., chair, boat). DFT calculations can map out these possibilities to identify the global minimum energy structure.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While gas-phase calculations provide fundamental insights, the behavior of the TFA--azepan-2-one adduct in a realistic chemical environment is best studied using molecular dynamics (MD) simulations. MD simulates the movement of atoms and molecules over time based on a force field, which describes the inter- and intramolecular forces.
Influence of Solvent Environment on Adduct Stability and Dissociation Dynamics
The stability of the hydrogen-bonded complex versus the ion pair is strongly influenced by the solvent. Polar solvents can stabilize the separated charges of the ion pair through solvation, potentially shifting the equilibrium towards the proton-transferred state. MD simulations in explicit solvent (e.g., water, acetonitrile) can model these interactions directly. By running simulations of the adduct in different solvent boxes, one can observe its stability, measure key structural parameters, and even witness dissociation events. The potential of mean force (PMF) can be calculated along the proton transfer coordinate to determine the free energy barrier for association and dissociation in solution.
Dynamics of Hydrogen Bonding and Other Non-Covalent Interactions
MD simulations provide a dynamic picture of the non-covalent interactions that hold the adduct together. The primary interaction is the O-H···O=C hydrogen bond between the carboxylic acid of TFA and the carbonyl oxygen of caprolactam. MD trajectories can be analyzed to calculate properties such as the average hydrogen bond lifetime, distance, and angle distributions. This reveals the strength and persistence of the hydrogen bond in a fluctuating solvent environment. Other non-covalent interactions, such as weaker C-H···O or C-H···F contacts, can also be identified and quantified.
Quantum Chemical Calculations of Spectroscopic Parameters for Structural Prediction
Quantum chemical calculations are indispensable for predicting spectroscopic properties, which serve as a bridge between theoretical models and experimental observations. cardiff.ac.ukresearchgate.net By calculating spectra for proposed structures, researchers can confirm the nature of the experimentally observed species.
Vibrational spectroscopy (Infrared and Raman) is particularly sensitive to hydrogen bonding and proton transfer. The formation of a hydrogen bond typically causes a significant red-shift (lowering of frequency) and intensification of the O-H stretching band of the acid. In the case of proton transfer, this band disappears and is replaced by new bands corresponding to the N-H stretch of the protonated caprolactam. DFT calculations can accurately predict these vibrational frequencies and intensities for both the molecular complex and the ion pair, providing clear spectroscopic signatures to distinguish between them. nih.govresearchgate.net
Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) for Key Stretching Modes Disclaimer: The following data are illustrative and represent typical shifts observed in such systems. Specific published data for the TFA--azepan-2-one (1/1) system is not available.
| Vibrational Mode | Free TFA | Free Azepan-2-one | H-Bonded Complex | Ion Pair |
|---|---|---|---|---|
| O-H stretch | 3530 | - | 2950 (broad) | - |
| C=O stretch (TFA) | 1780 | - | 1755 | - |
| C=O stretch (Amide I) | - | 1665 | 1640 | 1680 (C=N⁺ stretch) |
| N-H stretch | - | 3230 | 3235 | 3150 |
Similarly, NMR chemical shifts, particularly for the acidic proton and the carbon and nitrogen atoms involved in the hydrogen bond, are sensitive to the adduct's structure. Theoretical predictions of these shifts using methods like GIAO (Gauge-Including Atomic Orbital) can provide definitive evidence for either the molecular complex or the ion pair structure.
Predictive Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis for Structural Assignment
Predictive NMR chemical shift analysis stands as a cornerstone of computational chemistry for the elucidation of molecular structures in solution and the solid state. For the trifluoroacetic acid--azepan-2-one (1/1) system, computational methods can be employed to predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. These predictions are invaluable for assigning the correct structure of the adduct, particularly in distinguishing between a neutral hydrogen-bonded complex and a proton-transfer-formed ion pair.
The prediction of NMR chemical shifts is typically achieved through quantum mechanical calculations, often employing density functional theory (DFT). The process involves optimizing the geometry of the molecular system and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. researchgate.net
The accuracy of these predictions is highly dependent on the level of theory, the basis set employed, and the treatment of solvent effects. anu.edu.au For fluorinated compounds, in particular, predicting ¹⁹F chemical shifts can be challenging due to the high electron density around the fluorine atom. nih.govnih.govuni-muenchen.de However, reliable ¹⁹F chemical shift predictions are of great interest for in silico drug design and for monitoring inhibitor-protein interactions. nih.govnih.govuni-muenchen.de
A hypothetical data table of predicted NMR chemical shifts for the trifluoroacetic acid--azepan-2-one (1/1) complex is presented below. It is important to note that these are illustrative values, as a dedicated computational study on this specific complex is not widely available in the literature. The table demonstrates the type of data that would be generated from such a study.
Table 1: Hypothetical Predicted NMR Chemical Shifts (in ppm) for the Trifluoroacetic Acid--Azepan-2-one (1/1) Complex This table is for illustrative purposes and does not represent experimentally verified data.
| Atom | Hydrogen-Bonded Complex | Ion Pair |
|---|---|---|
| ¹H | ||
| OH (TFA) | 12.5 | - |
| NH (Azepan-2-one) | 8.2 | 10.5 |
| α-CH₂ (Azepan-2-one) | 3.4 | 3.6 |
| β-CH₂ (Azepan-2-one) | 1.8 | 1.9 |
| γ-CH₂ (Azepan-2-one) | 1.7 | 1.8 |
| δ-CH₂ (Azepan-2-one) | 1.9 | 2.0 |
| ε-CH₂ (Azepan-2-one) | 2.5 | 2.7 |
| ¹³C | ||
| C=O (TFA) | 162.1 | 160.5 |
| CF₃ (TFA) | 116.8 (q) | 117.2 (q) |
| C=O (Azepan-2-one) | 178.3 | 176.9 |
| α-CH₂ (Azepan-2-one) | 42.5 | 43.1 |
| β-CH₂ (Azepan-2-one) | 29.8 | 30.2 |
| γ-CH₂ (Azepan-2-one) | 23.1 | 23.5 |
| δ-CH₂ (Azepan-2-one) | 30.1 | 30.5 |
| ε-CH₂ (Azepan-2-one) | 36.9 | 37.4 |
| ¹⁵N | ||
| N (Azepan-2-one) | -150.3 | -135.8 |
| ¹⁹F |
Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure and bonding. Computational methods are extensively used to calculate the vibrational frequencies and intensities of molecules, which can then be compared with experimental spectra to aid in structural elucidation and the assignment of vibrational modes.
For the trifluoroacetic acid--azepan-2-one (1/1) system, vibrational frequency calculations can be particularly insightful. The formation of a hydrogen bond between the carboxylic acid proton of TFA and the carbonyl oxygen of azepan-2-one is expected to lead to significant shifts in the vibrational frequencies of the C=O and O-H stretching modes of TFA, as well as the C=O stretching mode of azepan-2-one. In the case of proton transfer to form an ion pair, the vibrational spectrum would be dramatically different, with the appearance of new bands corresponding to the trifluoroacetate (B77799) anion and the protonated azepan-2-one cation.
These calculations are typically performed using harmonic or anharmonic approximations. While harmonic frequency calculations are more computationally efficient, anharmonic calculations often provide better agreement with experimental data, especially for systems with strong hydrogen bonds. nih.gov The choice of the computational method and basis set is also critical for obtaining accurate results. scirp.org
Below is a hypothetical data table of key calculated vibrational frequencies for the trifluoroacetic acid--azepan-2-one (1/1) complex, illustrating the expected differences between the hydrogen-bonded and ion-pair forms.
Table 2: Hypothetical Calculated Vibrational Frequencies (in cm⁻¹) for Key Modes of the Trifluoroacetic Acid--Azepan-2-one (1/1) Complex This table is for illustrative purposes and does not represent experimentally verified data.
| Vibrational Mode | Hydrogen-Bonded Complex | Ion Pair |
|---|---|---|
| O-H stretch (TFA) | ~2800 (broad) | Absent |
| N-H stretch (Azepan-2-one) | ~3250 | ~3100 (broad) |
| C=O stretch (TFA) | ~1750 | - |
| C=O stretch (Azepan-2-one) | ~1640 | - |
| COO⁻ asymmetric stretch (TFA) | - | ~1680 |
| COO⁻ symmetric stretch (TFA) | - | ~1420 |
| C=N⁺ stretch (Azepan-2-one) | - | ~1690 |
| C-F symmetric stretch (TFA) | ~1180 | ~1190 |
Computational Design Principles for Related Azepan-2-one Trifluoroacetate Adducts
The principles of computational design can be applied to create novel adducts based on the azepan-2-one trifluoroacetate system with tailored properties. By systematically modifying the chemical structures of the constituent molecules and evaluating the properties of the resulting adducts through computational methods, it is possible to design new materials with desired characteristics, such as enhanced stability, specific solubility, or catalytic activity.
One approach to computational design involves structure-based design, where the three-dimensional structure of a target is used to guide the design of new molecules that can interact with it in a specific way. nih.govnih.gov For example, modifications to the azepan-2-one ring could be explored to enhance its proton affinity, thereby favoring the formation of an ion pair with trifluoroacetic acid. This could be achieved by introducing electron-donating groups onto the ring.
Another aspect of computational design is the use of quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models correlate the chemical structure of a molecule with its biological activity or physical properties. By developing such models for a series of azepan-2-one trifluoroacetate adducts, it would be possible to predict the properties of new, unsynthesized adducts and to identify candidates with optimal characteristics.
Key computational parameters that can be used to guide the design of new adducts include:
Interaction Energies: Calculating the binding energy between the modified azepan-2-one and trifluoroacetic acid to predict the stability of the adduct.
Proton Affinities: Computing the proton affinities of modified azepan-2-one derivatives to assess the likelihood of proton transfer.
Geometric Parameters: Analyzing the hydrogen bond distances and angles in the optimized geometries of the adducts to understand the nature of the interaction.
Spectroscopic Properties: Predicting the NMR, IR, and Raman spectra of new adducts to facilitate their experimental characterization.
Through the iterative application of these computational design principles, it is possible to rationally design and screen a wide range of related azepan-2-one trifluoroacetate adducts for specific applications, thereby accelerating the discovery of new functional materials.
Synthesis and Isolation Methodologies for Trifluoroacetic Acid Azepan 2 One 1/1
Direct Co-crystallization and Salt Formation Protocols
The formation of the Trifluoroacetic acid--azepan-2-one (1/1) adduct can be achieved through direct co-crystallization, a process that brings together the two components in a specific stoichiometric ratio to form a new crystalline solid. sysrevpharm.org
Controlled Solvent Evaporation and Cooling Crystallization Techniques
Controlled solvent evaporation is a primary and straightforward technique for co-crystallization. sysrevpharm.orgnih.gov This method involves dissolving equimolar amounts of trifluoroacetic acid and azepan-2-one (B1668282) in a suitable solvent. The choice of solvent is critical; it must dissolve both components congruently. sysrevpharm.org Given the polar nature of both TFA and caprolactam, solvents such as acetonitrile (B52724), ethanol, or dichloromethane (B109758) could be effective. units.itresearchgate.net The process entails slow evaporation of the solvent, which gradually increases the concentration of the solutes, leading to supersaturation and subsequent nucleation and growth of the co-crystals. unifr.ch The rate of evaporation can be controlled to influence crystal size and quality; slower evaporation rates generally yield larger and more well-defined crystals. unifr.ch
Cooling crystallization is another widely used technique that relies on the temperature-dependent solubility of the adduct. mdpi.com In this method, the reactants are dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled, decreasing the solubility of the adduct and causing it to crystallize out of the solution. mdpi.com The cooling rate is a crucial parameter that must be carefully controlled to ensure the formation of high-purity crystals of the desired 1:1 stoichiometry. mdpi.com
Table 1: Comparison of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Controlled Solvent Evaporation | Gradual removal of solvent to induce supersaturation and crystallization. sysrevpharm.orgunifr.ch | Simple, widely applicable, good for thermally unstable compounds. unifr.ch | Can be slow, crystal quality can be variable. unifr.ch |
| Cooling Crystallization | Decreasing temperature to reduce solubility and induce crystallization. mdpi.com | Faster than evaporation, good control over crystal size. mdpi.com | Requires the compound to have a significant temperature-dependent solubility. |
Exploration of Solvent-Free Mechanochemical Synthesis Approaches
Solvent-free mechanochemical methods, such as grinding or milling, offer an environmentally friendly alternative to solvent-based techniques. sysrevpharm.org In this approach, solid reactants are ground together, and the mechanical energy input induces a chemical reaction to form the adduct. Liquid-assisted grinding (LAG) involves the addition of a small amount of liquid to facilitate the reaction, which can enhance the reaction rate and crystallinity of the product. sysrevpharm.org Given that trifluoroacetic acid is a liquid at room temperature, it can potentially act as both a reactant and a liquid-assisting agent when ground with solid azepan-2-one. This method avoids the use of bulk solvents, reducing waste and simplifying product isolation.
Optimization of Reaction Conditions for Adduct Yield and Purity
The efficiency of adduct formation and the purity of the final product are highly dependent on the reaction conditions.
Effects of Temperature, Pressure, and Concentration on Adduct Formation Efficiency
For solvent-based methods, temperature plays a significant role. In cooling crystallization, the initial and final temperatures, as well as the cooling rate, dictate the yield and crystal size distribution. mdpi.com In solvent evaporation, temperature affects the rate of evaporation and thus the speed of crystallization. unifr.ch Pressure is a key parameter in evaporative processes, with reduced pressure accelerating solvent removal. researchgate.net The initial concentration of the reactants in the solvent is also critical; higher concentrations can lead to faster nucleation but may also result in smaller, less pure crystals.
Stoichiometric Control and Reaction Time Optimization for Specific 1/1 Adduct Formation
Precise stoichiometric control is paramount for the formation of the specific 1/1 adduct. An exact 1:1 molar ratio of trifluoroacetic acid to azepan-2-one should be used to favor the formation of the desired product and minimize the presence of unreacted starting materials in the final product. The reaction or crystallization time is another important factor. Sufficient time must be allowed for the crystallization process to reach completion and maximize the yield. For mechanochemical synthesis, the grinding time and frequency are key parameters to be optimized.
Advanced Isolation and Purification Protocols
After the initial formation of the adduct, isolation and purification steps are necessary to obtain a high-purity product. The solid adduct can be isolated from the reaction mixture by filtration. The collected solid should then be washed with a small amount of a cold, non-polar solvent in which the adduct has low solubility to remove any residual impurities from the surface of the crystals.
For further purification, recrystallization is a common and effective method. This involves dissolving the crude adduct in a minimal amount of a suitable hot solvent and then allowing it to cool slowly to form purer crystals. The choice of solvent is critical for successful recrystallization.
In cases where trifluoroacetic acid is used in excess or needs to be removed from a reaction mixture, techniques like reactive distillation can be employed. For purification of the final product, chromatographic techniques could also be considered, although they are less common for bulk purification of simple adducts. The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis. rsc.org
Chromatographic Separations for Selective Adduct Isolation
Chromatographic techniques are essential for the selective isolation of the Trifluoroacetic acid--azepan-2-one (1/1) adduct from reaction mixtures, ensuring the removal of unreacted starting materials and potential byproducts. The choice of chromatographic method is dictated by the physicochemical properties of the adduct and the other components in the mixture.
High-performance liquid chromatography (HPLC) is a primary tool for the separation and purification of such adducts. quora.com Trifluoroacetic acid is frequently employed as a mobile phase additive in reversed-phase HPLC (RP-HPLC) to improve peak shape and resolution, particularly for compounds containing basic functional groups. nih.govchromforum.org In the context of isolating the TFA-azepan-2-one adduct, a reversed-phase column, such as a C8 or C18, would be appropriate. chromforum.org The mobile phase would typically consist of a gradient of an organic solvent like acetonitrile or methanol (B129727) in water, with a low concentration of TFA (e.g., 0.1%) to maintain the integrity of the adduct and ensure good chromatographic performance. chromforum.org
The use of TFA in the mobile phase can, however, complicate the isolation of the pure adduct, as it may form salts with basic compounds. lifetein.com Therefore, alternative strategies may be employed. For instance, ion-exchange chromatography could be utilized. Given the acidic nature of TFA and the weakly basic character of the amide in azepan-2-one, a cation-exchange resin could potentially retain the protonated azepan-2-one or the adduct itself, allowing for separation from non-ionic impurities. waters.com
Another approach involves normal-phase chromatography. The crude material can be adsorbed onto silica (B1680970) gel and purified using a gradient of a polar organic solvent, such as ethyl acetate, in a non-polar solvent like hexanes. rsc.org The specific solvent system would be optimized to achieve the ideal separation of the adduct.
Table 1: Illustrative HPLC Parameters for Adduct Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Maintains adduct stability and protonates silanol (B1196071) groups on the stationary phase. chromforum.org |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile | Elutes the adduct from the column. |
| Gradient | 10% to 90% B over 20 minutes | Allows for the separation of components with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical to semi-preparative HPLC. |
| Detection | UV at 210 nm | Suitable for detecting the carbonyl chromophore in azepan-2-one. sielc.com |
Recrystallization and Co-crystallization Techniques for Enhanced Purity
Following initial isolation by chromatography, recrystallization and co-crystallization are pivotal techniques for enhancing the purity of the Trifluoroacetic acid--azepan-2-one (1/1) adduct and obtaining a crystalline solid. These methods rely on the differences in solubility of the adduct and any remaining impurities in a selected solvent system.
Co-crystallization is the process by which two or more molecules are assembled in a crystal lattice in a stoichiometric ratio through non-covalent interactions, such as hydrogen bonding. nih.govhumanjournals.com In the case of TFA and azepan-2-one, the strong hydrogen bond donor (the carboxylic acid of TFA) and the hydrogen bond acceptor (the carbonyl oxygen and N-H group of azepan-2-one) facilitate the formation of a stable co-crystal.
The solvent evaporation technique is a common and effective method for preparing co-crystals. nih.gov This involves dissolving stoichiometric amounts of trifluoroacetic acid and azepan-2-one in a suitable common solvent. The choice of solvent is critical and depends on the solubility of both components. The ideal solvent will dissolve both compounds at an elevated temperature and allow for the selective crystallization of the adduct upon cooling or slow evaporation. The solvent is then allowed to evaporate at a controlled temperature to yield the co-crystals. nih.gov
Slurry co-crystallization is another viable technique. In this method, a solvent is added to a mixture of the active pharmaceutical ingredient (in this case, azepan-2-one) and the coformer (TFA). The solvent is chosen based on the partial solubility of both components. The mixture is stirred for a period to allow for the formation of the co-crystals, which are then collected by filtration. nih.gov
Table 2: Potential Solvents for Recrystallization/Co-crystallization
| Solvent | Rationale | Technique |
|---|---|---|
| Dichloromethane | Good solubility for both TFA and azepan-2-one, volatile. | Solvent Evaporation |
| Ethyl Acetate | Moderate polarity, can provide a good solubility differential for purification. | Cooling Crystallization, Slurry Co-crystallization |
| Acetonitrile | Polar aprotic solvent, can facilitate co-crystal formation. | Cooling Crystallization |
| Toluene/Heptane Mixture | A less polar solvent system where the adduct may have lower solubility, promoting crystallization. | Antisolvent Addition |
The purity of the resulting crystalline adduct can be assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and X-ray diffraction to confirm the crystal structure.
Advanced Spectroscopic and Diffraction Characterization of the Adduct
Solid-State X-ray Crystallography for Comprehensive Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the Trifluoroacetic acid--azepan-2-one (1/1) adduct, this technique would provide unequivocal evidence of its structural characteristics, including the nature of the interaction between the two components.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Hypothetical crystallographic data for the Trifluoroacetic acid--azepan-2-one (1/1) adduct are presented in Table 1. These parameters are illustrative and would require experimental validation.
Table 1: Hypothetical Crystallographic Data for Trifluoroacetic acid--azepan-2-one (1/1)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
Elucidation of Intermolecular Hydrogen Bonding Networks and Supramolecular Architectures
The interaction between trifluoroacetic acid and azepan-2-one (B1668282) would be dominated by hydrogen bonding. The carboxylic acid group of TFA is a strong hydrogen bond donor, while the carbonyl oxygen and the N-H group of the caprolactam are hydrogen bond acceptors and donors, respectively. In the solid state, these interactions would lead to the formation of a well-defined supramolecular architecture.
It is anticipated that a strong hydrogen bond would form between the acidic proton of TFA and the carbonyl oxygen of caprolactam. Additionally, the N-H group of caprolactam could form a hydrogen bond with the carbonyl oxygen of the trifluoroacetate (B77799) moiety. These interactions could lead to the formation of chains or more complex three-dimensional networks. The study of acid-amide supramolecular synthons in co-crystals has shown that the O-H···O hydrogen bond is a crucial element in the formation of heterodimers.
Definitive Analysis of Protonation State (Ionic Salt vs. Neutral Co-crystal)
A key question in the study of the Trifluoroacetic acid--azepan-2-one (1/1) adduct is whether it exists as a neutral co-crystal or an ionic salt. This is determined by the extent of proton transfer from the carboxylic acid to the amide. Given the strong acidity of trifluoroacetic acid (pKa ≈ 0.23) and the basicity of the amide oxygen in caprolactam, proton transfer is a distinct possibility.
X-ray crystallography can definitively determine the protonation state by locating the position of the hydrogen atom between the acid and the amide. In a neutral co-crystal, the hydrogen would be covalently bonded to the oxygen of the carboxylic acid, with a longer O-H···O distance. In an ionic salt, the proton would be transferred to the carbonyl oxygen of the caprolactam, forming a protonated caprolactam cation and a trifluoroacetate anion, with a shorter N-H⁺···O⁻ or O-H⁺···O⁻ distance. The formation of aminium salts of trifluoroacetic acid has been previously documented, lending support to the potential for salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural and Dynamic Analysis
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For the Trifluoroacetic acid--azepan-2-one (1/1) adduct, ¹H, ¹³C, and ¹⁹F NMR would provide valuable insights into the nature of their interaction in the solution phase.
¹H and ¹³C NMR Chemical Shift Perturbations Indicative of Adduct Formation
The formation of an adduct between trifluoroacetic acid and azepan-2-one in solution would lead to significant changes in the ¹H and ¹³C NMR chemical shifts of both molecules compared to their free forms. Protonation of the carbonyl oxygen of caprolactam would lead to a downfield shift of the signals for the protons and carbons near the carbonyl group due to the increased positive charge density. The N-H proton of caprolactam would also be expected to shift downfield upon hydrogen bonding or protonation.
Table 2 presents hypothetical ¹H NMR chemical shifts for azepan-2-one and the Trifluoroacetic acid--azepan-2-one (1/1) adduct, illustrating the expected downfield shifts upon adduct formation.
Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) for Azepan-2-one and its Adduct with Trifluoroacetic Acid
| Proton | Azepan-2-one (Free) | Trifluoroacetic acid--azepan-2-one (1/1) |
|---|---|---|
| N-H | 7.5 | 9.8 |
| α-CH₂ | 3.2 | 3.5 |
| β-CH₂ | 1.7 | 1.9 |
| γ-CH₂ | 1.5 | 1.6 |
| δ-CH₂ | 1.5 | 1.6 |
Similarly, the ¹³C NMR spectrum would show a downfield shift for the carbonyl carbon of caprolactam upon adduct formation, which is a strong indicator of protonation or strong hydrogen bonding at the carbonyl oxygen. Table 3 shows hypothetical ¹³C NMR chemical shifts.
Table 3: Hypothetical ¹³C NMR Chemical Shifts (ppm) for Azepan-2-one and its Adduct with Trifluoroacetic Acid
| Carbon | Azepan-2-one (Free) | Trifluoroacetic acid--azepan-2-one (1/1) |
|---|---|---|
| C=O | 179 | 185 |
| α-CH₂ | 37 | 40 |
| β-CH₂ | 28 | 30 |
| γ-CH₂ | 23 | 24 |
| δ-CH₂ | 30 | 31 |
¹⁹F NMR as a Sensitive Probe for the Trifluoroacetate Anion Environment
¹⁹F NMR is a particularly sensitive technique for probing the environment of the trifluoroacetate group. The chemical shift of the fluorine atoms is highly dependent on the degree of ionic character of the trifluoroacetate. In its anionic form (trifluoroacetate), the ¹⁹F signal typically appears at a different chemical shift compared to the neutral trifluoroacetic acid.
The formation of a salt with caprolactam would result in a distinct ¹⁹F NMR signal for the trifluoroacetate anion. The chemical shift of this signal can provide information about the solvation and ion-pairing in the solution. For instance, the ¹⁹F chemical shift of sodium trifluoroacetate is often used as a reference. The interaction with the protonated caprolactam cation would influence the electronic environment of the trifluoroacetate and thus its ¹⁹F chemical shift.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Trifluoroacetic acid |
| Azepan-2-one (Caprolactam) |
| Zonisamide (B549257) |
Two-Dimensional (2D) NMR Techniques for Correlating Interacting Moieties and Confirming Connectivity
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique for confirming the formation of the adduct and mapping the spatial and through-bond connectivities between trifluoroacetic acid (TFA) and azepan-2-one. While one-dimensional NMR can confirm the presence of both species, 2D NMR provides definitive evidence of their interaction.
Experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for demonstrating through-space proximity. In the context of the TFA-azepan-2-one adduct, these experiments would be expected to show cross-peaks between the acidic proton of TFA (or the protonated amine of azepan-2-one after proton transfer) and the protons on the azepan-2-one ring, particularly those close to the carbonyl/amine group (e.g., the α-methylene protons). The presence of such cross-peaks is direct evidence that the two molecules are in close proximity, confirming the formation of a stable adduct in solution.
Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can establish through-bond connectivity over two to three bonds. This technique could potentially show a correlation between the carbonyl carbon of azepan-2-one and the acidic proton of TFA, providing further evidence of the precise site of interaction. These correlations are instrumental in confirming the specific hydrogen-bonding or proton-transfer interaction site.
Table 1: Expected 2D NMR Correlations for Adduct Confirmation
| 2D NMR Experiment | Interacting Nuclei (TFA) | Interacting Nuclei (Azepan-2-one) | Type of Information Provided |
| NOESY/ROESY | Carboxylic acid proton (-COOH) | Amine/Amide proton (-NH) and α-protons (-CH₂) | Through-space proximity, confirming adduct formation |
| HMBC | Carboxylic acid proton (-COOH) | Carbonyl carbon (C=O) | 2-3 bond connectivity, confirming interaction site |
| HSQC | N/A | Amine/Amide proton (-NH) and attached Nitrogen | Direct one-bond N-H correlation, useful for tracking protonation |
Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Functional Group Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insight into the nature of the chemical bonds within the adduct. By analyzing the vibrational modes of the functional groups, it is possible to identify the effects of proton transfer and hydrogen bonding.
Identification of Characteristic Vibrational Modes Associated with Proton Transfer
The interaction between the strong acid (TFA) and the basic amide (azepan-2-one) is expected to result in proton transfer, forming a trifluoroacetate anion and a protonated azepan-2-one cation. This event is accompanied by distinct changes in the vibrational spectra.
In the FT-IR spectrum of free trifluoroacetic acid, a very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching mode of a hydrogen-bonded carboxylic acid. Upon complete proton transfer to azepan-2-one, this broad O-H band would disappear. In its place, new bands corresponding to the N-H⁺ stretching modes of the protonated amide would emerge, typically in the 3000-3300 cm⁻¹ region, which are often sharper than the carboxylic acid O-H band.
Simultaneously, the carbonyl stretching mode (ν(C=O)) of TFA, which appears around 1780 cm⁻¹, would be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) at approximately 1650-1700 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The amide I band of azepan-2-one (primarily C=O stretch) would also shift, reflecting the electronic changes upon protonation at the adjacent nitrogen or oxygen atom.
Analysis of Hydrogen Bonding Signatures in the Adduct
Following proton transfer, the resulting trifluoroacetate anion and protonated azepan-2-one cation form a tight ion pair stabilized by strong hydrogen bonds. These N-H⁺···⁻OOC interactions produce clear signatures in the vibrational spectrum. The N-H⁺ stretching frequencies are typically shifted to lower wavenumbers (red-shifted) and broadened compared to a non-hydrogen-bonded ammonium (B1175870) ion, indicating a strong hydrogen bonding interaction. The positions and shapes of the carboxylate (COO⁻) stretching bands are also sensitive to the hydrogen-bonding environment. These spectral features provide definitive evidence for the formation of a stable, hydrogen-bonded ion pair in the solid state or in non-polar solvents.
Table 2: Key Vibrational Mode Changes Expected Upon Adduct Formation
| Vibrational Mode | Wavenumber (cm⁻¹) in Free Reactant | Expected Wavenumber (cm⁻¹) in Adduct | Interpretation |
| TFA O-H Stretch | ~2500-3300 (very broad) | Absent | Disappearance indicates proton transfer |
| Azepan-2-one N-H Stretch | ~3290 | Shifts and broadens | Change due to protonation and H-bonding |
| New N-H⁺ Stretch | N/A | ~3000-3300 | Appearance confirms protonation of azepan-2-one |
| TFA C=O Stretch | ~1780 | Absent | Disappearance of carboxylic acid C=O |
| New COO⁻ Asymmetric Stretch | N/A | ~1650-1700 | Formation of trifluoroacetate anion |
| Azepan-2-one Amide I (C=O) | ~1650 | Shifts to lower frequency | Electronic environment change upon protonation |
Mass Spectrometry (MS) for Adduct Confirmation and Ionization Pathways
Mass spectrometry is a vital tool for confirming the mass of the adduct and probing its stability in the gas phase.
Electrospray Ionization Mass Spectrometry (ESI-MS) Studies of Adduct Ion Formation
Electrospray ionization in positive ion mode (ESI⁺) is well-suited for analyzing the Trifluoroacetic acid--azepan-2-one adduct. Given the molecular weights of TFA (114.02 g/mol ) and azepan-2-one (113.16 g/mol ), the 1:1 adduct has a combined mass of 227.18 g/mol . In ESI-MS, this non-covalent complex would likely be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 228.19. The detection of this specific ion confirms the existence of the 1:1 adduct in the gas phase. It is also common to observe ions corresponding to the individual components, such as the protonated azepan-2-one at m/z 114.17. Trifluoroacetic acid is known to form adducts in ESI-MS, and its presence is critical for the ionization and observation of the complex. researchgate.netshimadzu-webapp.eu
Gas-Phase Fragmentation Analysis to Infer Adduct Stability and Structure
Tandem mass spectrometry (MS/MS) provides information about the stability of the adduct ion. In a typical collision-induced dissociation (CID) experiment, the precursor ion (e.g., m/z 228.19) is isolated and fragmented. For a non-covalently bound adduct, the most probable fragmentation pathway is the dissociation into its constituent neutral and charged components.
The most anticipated fragmentation pattern would be the loss of a neutral trifluoroacetic acid molecule (114.02 Da), resulting in a product ion at m/z 114.17, which corresponds to the protonated azepan-2-one. The energy required to induce this fragmentation is a qualitative measure of the gas-phase stability of the adduct. The simplicity of this fragmentation pattern supports the structure of a non-covalent complex held together by ionic and hydrogen-bonding forces rather than a covalently bonded molecule.
Table 3: Predicted Mass Spectrometry Data for the Adduct
| Ion | Formula | Calculated m/z | Technique | Interpretation |
| Protonated Adduct | [C₂HF₃O₂ + C₆H₁₁NO + H]⁺ | 228.19 | ESI-MS | Confirms formation of the 1:1 adduct |
| Protonated Azepan-2-one | [C₆H₁₁NO + H]⁺ | 114.17 | ESI-MS, MS/MS | Product of adduct fragmentation; confirms components |
Thermal Analysis Techniques for Adduct Stability and Phase Transitions
Detailed experimental data from techniques such as TGA and DSC are required to characterize the thermal stability and phase transitions of the Trifluoroacetic acid--azepan-2-one (1/1) adduct.
Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions and Polymorphism
Data from DSC analysis, which is essential for investigating phase transitions such as melting, crystallization, and the potential for polymorphism in the Trifluoroacetic acid--azepan-2-one (1/1) adduct, could not be located in the public domain. Such an analysis would provide critical information on the energetic changes within the material as it is heated or cooled.
Chemical Reactivity and Mechanistic Investigations Involving the Adduct
Catalytic Activity of the Trifluoroacetic Acid--Azepan-2-one (1/1) Adduct
The formation of an adduct between a strong acid like TFA and a lactam such as azepan-2-one (B1668282) involves proton transfer, creating a protonated caprolactam species and a trifluoroacetate (B77799) counter-anion. The catalytic potential of this entity is predicated on its ability to act as a proton donor.
Trifluoroacetic acid itself is a widely utilized and powerful catalyst for a variety of organic transformations, including rearrangements, functional group deprotections, and condensations. researchgate.net It is employed in processes such as the Beckmann rearrangement, a key step in the industrial synthesis of caprolactam from cyclohexanone (B45756) oxime. researchgate.netunits.it In these reactions, TFA's role is to protonate a substrate, thereby activating it for subsequent reaction steps. researchgate.netresearchgate.net For instance, TFA can catalyze the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and other heterocyclic compounds. researchgate.net
However, specific studies detailing the isolation and subsequent use of the pre-formed Trifluoroacetic acid--azepan-2-one (1/1) adduct as a distinct catalyst for organic transformations are not prominent in the available literature. Research has more commonly focused on the use of TFA directly, where any interaction with amide or lactam substrates or solvents would occur in situ.
A key question regarding the catalytic activity of the adduct is whether it offers any advantage over using trifluoroacetic acid alone or other proton donors. A comparative study on the organic-acid mediated bulk polymerization of ε-caprolactam provides critical insight. ehu.es In this research, various organic acids were evaluated for their ability to catalyze the ring-opening polymerization (ROP) of caprolactam. The results indicated that the effectiveness of an acid catalyst depends on two main factors: the strength of the acid to activate the monomer by protonation, and the nucleophilicity of its conjugate base to initiate the polymerization by attacking the carbonyl group. ehu.es
The study revealed that strong acids with low-nucleophilicity conjugate bases, such as triflic acid, and weaker carboxylic acids like acetic acid and trifluoroacetic acid, were not sufficient to promote the reaction under the tested conditions. ehu.es Specifically, TFA was found to have negligible catalytic activity for the polymerization of ε-caprolactam. ehu.es This suggests that while TFA is a strong acid, its trifluoroacetate conjugate base is not nucleophilic enough to initiate the ring-opening process effectively.
Table 1: Conversion of ε-caprolactam using various organic acid catalysts. This table is based on data from a study on the organic-acid mediated bulk polymerization of ε-caprolactam, illustrating the comparative inactivity of Trifluoroacetic acid in this specific transformation. ehu.es
Mechanistic Pathways of Reactions Catalyzed or Mediated by the Adduct
Understanding the mechanistic pathway requires examining how the adduct interacts with substrates, specifically through protonation and the formation of reactive intermediates.
In any reaction catalyzed by the TFA--azepan-2-one adduct, the primary mechanistic step would be the transfer of a proton from the protonated azepan-2-one cation to the substrate. The azepan-2-one, being a weak base, is protonated on its carbonyl oxygen by the strong acid TFA. This protonated species, caprolactam-H⁺, serves as the acidic component of the adduct.
The efficiency of this proton transfer to another substrate would depend on the relative basicities of the substrate and azepan-2-one. For a reaction to proceed, the substrate must be sufficiently basic to be protonated by the adduct. researchgate.net The formation of transient reactive intermediates would follow this initial protonation. For example, in the Beckmann rearrangement of cyclohexanone oxime, protonation of the oxime hydroxyl group by an acid catalyst leads to the formation of a good leaving group (water), facilitating the subsequent rearrangement to form caprolactam. researchgate.netunits.it While TFA is a known catalyst for this process, the specific role of the adduct as the proton-donating species has not been explicitly elucidated in isolation.
Solvation can play a critical role in the kinetics of acid-catalyzed reactions. The nature of the solvent can influence the stability of the reactants, transition states, and intermediates, thereby affecting the reaction rate. For reactions involving ionic species, polar solvents are generally preferred.
The formation of an ion pair or adduct like Trifluoroacetic acid--azepan-2-one can influence the local reaction environment. However, there is a lack of specific research that investigates the solvation effects of this particular adduct and any resulting enhancements in reaction rates. Studies on similar systems, such as the decarboxylation of trichloroacetic acid, show that reaction rates are highly solvent-dependent, proceeding faster in polar aprotic solvents. mdpi.com It is plausible that the TFA--azepan-2-one adduct could exhibit unique solvation characteristics, but without direct experimental evidence, this remains speculative.
Role as a Precursor or Intermediate in Polymerization Research
The polymerization of azepan-2-one (ε-caprolactam) to produce Polyamide 6 (Nylon 6) is a commercially significant process. This polymerization can proceed through several mechanisms, most notably anionic or hydrolytic ring-opening polymerization. researchgate.net
The potential role of the Trifluoroacetic acid--azepan-2-one (1/1) adduct as a precursor or initiator for this polymerization has been considered. Cationic ring-opening polymerization is a known mechanism for some cyclic monomers, typically initiated by strong acids. uomustansiriyah.edu.iq In this context, the adduct could theoretically act as a source of protons to initiate the cationic polymerization of caprolactam.
However, as previously noted, experimental studies have shown that TFA is ineffective in catalyzing the ring-opening polymerization of ε-caprolactam. ehu.es The proposed mechanism for successful acid-catalyzed ROP requires not only protonation of the monomer but also nucleophilic attack by the acid's conjugate base to initiate chain growth. The trifluoroacetate anion lacks the required nucleophilicity for this step. ehu.es Therefore, the adduct is not considered a viable precursor or initiator for the practical polymerization of caprolactam under typical conditions. While N-trifluoroacetylcaprolactam has been investigated as a highly reactive initiator for non-ionic polymerization due to the electron-withdrawing nature of the CF₃ group, this is a different species and mechanism than initiation by the simple acid-base adduct. sci-hub.se
Reactivity Studies with Diverse Substrates and Functional Groups
There is a notable lack of specific research in the scientific literature concerning the reactivity of the isolated Trifluoroacetic acid--azepan-2-one (1/1) adduct with a diverse range of substrates and functional groups. The reactivity of this adduct is likely to be dominated by the individual reactivities of its components, trifluoroacetic acid and azepan-2-one, and the equilibrium between the adduct and its constituents.
Trifluoroacetic acid is a strong acid and a dehydrating agent, and it can participate in a variety of reactions such as esterifications, acylations, and rearrangements. Azepan-2-one, being a cyclic amide, can undergo N-acylation, and its ring can be opened by strong nucleophiles or electrophiles.
It can be hypothesized that the adduct could act as a proton source, similar to TFA, but with the proton potentially being delivered via the protonated azepan-2-one. The trifluoroacetate anion could act as a nucleophile.
Table 2: Hypothetical Reactivity of the Trifluoroacetic acid--azepan-2-one (1/1) Adduct
| Substrate/Functional Group | Hypothetical Reaction | Potential Product(s) |
|---|---|---|
| Alcohols | Esterification (catalyzed by the acidic component) | Trifluoroacetate esters |
| Amines | Amide formation or protonation | Amides or ammonium (B1175870) trifluoroacetate salts |
| Alkenes | Acid-catalyzed addition | Trifluoroacetate esters or other addition products |
| Acylating Agents (e.g., Acyl Chlorides) | N-acylation of the azepan-2-one component | N-acylazepan-2-one |
It is crucial to emphasize that the information presented in this subsection is based on the general chemical principles of the constituent molecules of the adduct, as direct experimental studies on the reactivity of the "Trifluoroacetic acid--azepan-2-one (1/1)" adduct with diverse substrates are not available in the reviewed literature.
Crystallization and Solid State Engineering of Trifluoroacetic Acid Azepan 2 One 1/1
Principles of Co-crystal Engineering Applied to the Adduct System
While the rational design of multi-component crystalline solids is guided by understanding intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking, there is no published research detailing the specific intermolecular interactions that would govern the formation of a co-crystal between trifluoroacetic acid and azepan-2-one (B1668282). researchgate.netijlpr.com Similarly, the influence of different co-formers on the crystal structure, stability, and physical properties of this specific adduct has not been investigated. usf.edursc.org
Polymorphism Studies of the Trifluoroacetic Acid--Azepan-2-one (1/1) Adduct
Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. nih.gov However, there are no published studies that identify or characterize different crystalline forms of the Trifluoroacetic acid--azepan-2-one (1/1) adduct. Research on modulating crystallization conditions to control polymorphic outcomes is also absent for this specific compound. lookchem.comucl.ac.uk
Research into Advanced Materials via Adduct-Based Crystal Engineering
The application of crystal engineering to create advanced materials with tailored properties is a significant area of research. rsc.org However, there is no information available regarding any research that utilizes the Trifluoroacetic acid--azepan-2-one (1/1) adduct as a basis for developing advanced materials.
Design and Synthesis of Functional Crystalline Materials with Tailored Properties
The design of functional crystalline materials, such as co-crystals, is predicated on a thorough understanding of intermolecular interactions. The primary goal is to create new solid forms of a substance that exhibit improved properties, such as solubility, stability, melting point, and bioavailability, without altering the chemical identity of the constituent molecules.
In the context of Trifluoroacetic acid--azepan-2-one (1/1), the design strategy would revolve around the highly predictable and robust hydrogen bonding that can occur between the carboxylic acid group of trifluoroacetic acid and the amide group of azepan-2-one. Trifluoroacetic acid serves as an excellent hydrogen bond donor, while the carbonyl oxygen of the azepan-2-one acts as a hydrogen bond acceptor.
The synthesis of such a co-crystal could be approached through several established methods:
Solution Crystallization: This method involves dissolving stoichiometric amounts of both trifluoroacetic acid and azepan-2-one in a suitable solvent, followed by slow evaporation or cooling to induce co-crystallization. The choice of solvent is critical, as it can influence the resulting crystal form.
Grinding (Mechanochemistry): Solid-state grinding of the two components together, sometimes with a small amount of a liquid additive (liquid-assisted grinding), can effectively produce co-crystals. This method is often more environmentally friendly and can sometimes yield crystal forms that are not accessible from solution.
Slurry Crystallization: Stirring a suspension of one component in a solution of the other can lead to the gradual conversion to the more stable co-crystal form.
The tailored properties of the resulting co-crystal would be a direct consequence of its unique crystal lattice. For instance, by disrupting the strong homomeric hydrogen bonding present in crystalline azepan-2-one, the co-crystal with trifluoroacetic acid could exhibit a lower melting point and enhanced solubility.
Table 1: Potential Synthesis Methods for Trifluoroacetic acid--azepan-2-one (1/1) Co-Crystal
| Method | Description | Potential Advantages |
| Solution Crystallization | Co-dissolving stoichiometric amounts of both components in a suitable solvent, followed by slow evaporation or cooling. | Can produce high-quality single crystals suitable for X-ray diffraction. |
| Mechanochemical Grinding | Grinding the two solid components together, with or without a small amount of liquid. | Environmentally friendly, can produce novel polymorphs. |
| Slurry Crystallization | Suspending one component in a saturated solution of the other. | Can be used to determine the relative stability of different solid forms. |
Exploration of Supramolecular Assembly and Its Impact on Solid-State Properties
The solid-state structure and properties of the Trifluoroacetic acid--azepan-2-one (1/1) co-crystal would be governed by the principles of supramolecular assembly. The key to this assembly is the formation of "supramolecular synthons," which are robust and predictable non-covalent interactions that act as the "glue" holding the crystal lattice together.
In this specific case, the most probable and dominant supramolecular synthon would be the carboxylic acid-amide heterosynthon . This involves a strong hydrogen bond between the acidic proton of trifluoroacetic acid and the carbonyl oxygen of the azepan-2-one. The formation of this heterosynthon would be in competition with the homomeric synthons that exist in the pure crystalline forms of the individual components (i.e., carboxylic acid dimers in trifluoroacetic acid and amide-amide hydrogen bonds in azepan-2-one).
The strength and directionality of these hydrogen bonds would dictate the precise three-dimensional arrangement of the molecules in the crystal, which in turn determines the macroscopic properties of the material. For example, a linear arrangement of hydrogen-bonded chains would lead to different mechanical and thermal properties compared to a two-dimensional sheet-like structure.
The impact of this supramolecular assembly on solid-state properties can be significant:
Melting Point: The disruption of the strong, highly symmetric hydrogen bonding in the parent compounds and the formation of a new hydrogen bonding network in the co-crystal would likely result in a melting point that is different from, and often intermediate to, that of the individual components.
Solubility: By creating a new crystalline form with a different lattice energy, the aqueous solubility of the sparingly soluble azepan-2-one could be significantly enhanced.
Hygroscopicity: The formation of a stable co-crystal can reduce the tendency of a compound to absorb water from the atmosphere, thereby improving its stability.
Table 2: Predicted Supramolecular Interactions and Their Impact on Properties
| Supramolecular Interaction | Predicted Impact on Solid-State Property | Rationale |
| Carboxylic Acid-Amide Heterosynthon | Altered Melting Point | Formation of a new, potentially less symmetric, hydrogen bonding network. |
| Disruption of Homomeric Synthons | Enhanced Solubility | The new crystal lattice may have a lower lattice energy, facilitating dissolution. |
| Formation of a Stable Crystal Lattice | Improved Physical Stability | A well-ordered co-crystal lattice can be more resistant to humidity and temperature changes. |
Solution Phase Equilibrium and Solvent Interaction Studies
Dissociation and Association Equilibria of the Adduct in Various Solvents
The formation of the Trifluoroacetic acid--azepan-2-one adduct is a reversible process, existing in equilibrium with its constituent acid and base. The position of this equilibrium is highly dependent on the nature of the solvent.
Adduct Formation Equilibrium:
In solution, this equilibrium involves the protonation of the carbonyl oxygen of azepan-2-one (B1668282) by Trifluoroacetic acid, forming a protonated azepan-2-one and a trifluoroacetate (B77799) counter-ion. Amides are known to be weak bases, with the protonation occurring at the carbonyl oxygen rather than the nitrogen atom. This is because O-protonation leads to a resonance-stabilized cation, which is more stable than the N-protonated form. researchgate.net
The speciation of the adduct in solution, i.e., the relative concentrations of the free acid, free base, and the adduct, can be monitored using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for studying such equilibria. Upon adduct formation, the chemical shifts of the protons and carbons in both TFA and azepan-2-one will change. For instance, the acidic proton of TFA will experience a significant downfield shift upon protonating the amide. The 1H NMR spectrum of azepan-2-one shows characteristic signals for the methylene (B1212753) protons and the N-H proton. chemicalbook.com Similarly, the 1H NMR spectrum of TFA displays a signal for its acidic proton. spectrabase.com In a mixture, the positions of these signals will be a weighted average of their free and complexed states, provided the exchange is fast on the NMR timescale. The carbonyl carbon of azepan-2-one would also show a significant downfield shift in the 13C NMR spectrum upon protonation, reflecting the increased positive charge at the carbonyl group.
Infrared (IR) Spectroscopy: IR spectroscopy can monitor the changes in vibrational frequencies of the functional groups involved in the adduct formation. The C=O stretching vibration of azepan-2-one, typically observed around 1650 cm-1, will shift to a lower frequency upon protonation due to the weakening of the C=O bond. researchgate.net Concurrently, the broad O-H stretching band of the carboxylic acid dimer of TFA will be replaced by new bands corresponding to the protonated amide. The trifluoroacetate anion (CF3COO-) exhibits characteristic strong absorption bands, which can also be used to monitor the equilibrium. nih.gov
UV-Vis Spectroscopy: While less direct, UV-Vis spectroscopy can sometimes be used if there is a significant change in the electronic transitions of either molecule upon adduct formation. This is more common for aromatic amides but can be explored for this system as well.
The equilibrium constant (Keq) for the adduct formation can be determined from the spectroscopic data by measuring the concentrations of the species at equilibrium. For example, using NMR, the chemical shift of a specific nucleus can be related to the mole fractions of the free and complexed species.
Once Keq is determined at various temperatures, the thermodynamic parameters for the adduct formation, namely the standard enthalpy change (ΔH°), standard entropy change (ΔS°), and standard Gibbs free energy change (ΔG°), can be calculated using the van't Hoff equation:
ln(Keq) = - (ΔH°/RT) + (ΔS°/R)
where R is the gas constant and T is the absolute temperature. These parameters provide valuable insights into the driving forces of the adduct formation. Generally, the formation of such hydrogen-bonded adducts is an exothermic process (negative ΔH°) and is often accompanied by a decrease in entropy (negative ΔS°) due to the ordering of the system. unict.it
Solvent Effects on Adduct Stability and Reactivity
The choice of solvent has a profound impact on the stability and reactivity of the Trifluoroacetic acid--azepan-2-one adduct. Solvents can influence the equilibrium position, the kinetics of reactions involving the adduct, and even the reaction pathway.
Polarity and Dielectric Constant: Solvents with high polarity and a high dielectric constant, such as water or acetonitrile (B52724), can effectively solvate the charged species (protonated azepan-2-one and trifluoroacetate anion). This stabilization of the dissociated ions can shift the equilibrium towards the formation of the adduct. In contrast, nonpolar solvents with a low dielectric constant would favor the neutral, un-dissociated forms of the acid and base, thus reducing the extent of adduct formation. The dielectric constant of the solvent can significantly influence the thermodynamics of ion pair formation. nih.gov
The following table summarizes the expected effect of different solvent properties on the adduct equilibrium:
| Solvent Property | Effect on Adduct Equilibrium (Dissociated Ion Pair) | Rationale |
| High Polarity/Dielectric Constant | Shifts equilibrium to the right (favors adduct) | Stabilizes the charged products (protonated amide and carboxylate anion). |
| Low Polarity/Dielectric Constant | Shifts equilibrium to the left (favors reactants) | Less effective at solvating charged species. |
| Hydrogen Bond Donor | May shift equilibrium to the left | Competes with TFA for hydrogen bonding with the amide carbonyl. |
| Hydrogen Bond Acceptor | May shift equilibrium to the left | Solvates the acidic proton of TFA, reducing its availability for protonation. |
The solvent can significantly influence the kinetics of reactions where the Trifluoroacetic acid--azepan-2-one adduct is an intermediate. For instance, in reactions catalyzed by this adduct, a solvent that stabilizes the transition state will accelerate the reaction rate.
The selectivity of a reaction can also be affected by the solvent. A change in solvent can alter the relative energies of different reaction pathways, leading to a different product distribution. For example, in polymerization reactions involving caprolactam, the nature of the solvent and the catalyst system (which could be a TFA-caprolactam adduct) is critical in controlling the polymer's molecular weight and properties.
Ion Pairing Phenomena in Non-Aqueous Solvents
In non-aqueous solvents, particularly those with low to moderate dielectric constants, the protonated azepan-2-one cation and the trifluoroacetate anion can exist as an ion pair . This association can be a contact ion pair (CIP) , where the ions are in direct contact, or a solvent-separated ion pair (SSIP) , where one or more solvent molecules are interposed between the ions.
The extent of ion pairing depends on several factors:
Solvent Dielectric Constant: Lower dielectric constant solvents promote ion pairing.
Solvent's Solvating Ability: Solvents that can effectively solvate either the cation or the anion can shift the equilibrium from CIPs to SSIPs or even to free ions.
Temperature: The effect of temperature on ion pairing is complex and depends on the thermodynamics of the desolvation and association processes.
The formation of ion pairs can have a significant impact on the reactivity of the adduct. For example, the trifluoroacetate anion in a contact ion pair is less available to act as a nucleophile or base compared to a free anion. The nature of the ion pair can be investigated using techniques like vibrational spectroscopy (FTIR), which can distinguish between the different ionic species based on their distinct vibrational frequencies. Studies on ion pair formation between basic drugs and trifluoroacetate have shown that the extent of ion pairing is significant even in relatively polar solvent mixtures like acetonitrile-water. nih.gov
Research into Ion Pair Formation, Structure, and Dynamics
In solution, trifluoroacetic acid (TFA), a strong carboxylic acid, interacts with azepan-2-one, commonly known as caprolactam, which possesses a basic amide functional group. This interaction leads to the formation of a complex, which can exist as a hydrogen-bonded pair or progress to a distinct ion pair, particularly in aprotic solvents. The equilibrium between the neutral molecules and the ion pair is a critical aspect of its chemistry.
The formation of this complex is primarily driven by the protonation of the amide group of azepan-2-one by the highly acidic trifluoroacetic acid. Computational studies on similar systems involving TFA and amine-containing molecules suggest that the resulting ion pairs are characterized by strong hydrogen bonding interactions between the cation and the anion. The strength of this interaction is influenced by the nature of the cation itself. mdpi.com
While specific spectroscopic data for the Trifluoroacetic acid--azepan-2-one (1/1) complex is not extensively detailed in publicly available literature, insights can be drawn from studies on similar interactions. For instance, in situ Fourier Transform Infrared (FTIR) spectroscopy has been employed to investigate the quantitative equilibrium relationship between caprolactam and the related compound, trifluoroacetic anhydride (B1165640) (TFAA). This research determined the reaction enthalpy for their interaction to be -17.4 kJ mol⁻¹. acs.org Such studies indicate a significant and measurable interaction between the caprolactam moiety and the trifluoroacetyl group.
The dynamics of such ion pairs in solution are complex and influenced by the surrounding solvent molecules. The solvent can mediate the degree of association and the lifetime of the ion pair. In the context of chemical reactions, the formation of these ion pairs is often a precursor to subsequent chemical steps.
Role of Ion Pairs in Mediating Chemical Reactions
The interaction between trifluoroacetic acid and azepan-2-one is of significant interest due to its role in the organocatalyzed Beckmann rearrangement of cyclohexanone (B45756) oxime to produce ε-caprolactam (azepan-2-one). scispace.com In this industrially important reaction, trifluoroacetic acid acts as a catalyst, and its interaction with the product, caprolactam, can influence the reaction kinetics.
The mechanism of the TFA-catalyzed Beckmann rearrangement involves several key steps where the formation of intermediates derived from the interaction of TFA with the reactants and products is crucial. Research has identified that the reaction rate can be inhibited by the product, caprolactam, suggesting an equilibrium or complex formation with the TFA catalyst. acs.org
A key intermediate in this process is the formation of N-trifluoroacetyl caprolactam. scispace.com The reaction is proposed to proceed through a multi-step pathway where TFA not only acts as an acid catalyst but also participates in the formation of reactive trifluoroacetylated intermediates. researchgate.net The highly reactive trifluoroacetylated amide is suggested to be the effective catalyst in some instances. researchgate.net
The influence of various parameters on the TFA-catalyzed Beckmann rearrangement highlights the mediatory role of the TFA-caprolactam interaction. The concentration of reagents and the nature of the solvent have a significant impact on the reaction rate and selectivity towards ε-caprolactam. scispace.com
Below is a data table summarizing the conditions and outcomes of the TFA-catalyzed Beckmann rearrangement, illustrating the environment in which the Trifluoroacetic acid--azepan-2-one interaction plays a critical role.
Table 1: Influence of Solvent on the Initial Rate and Selectivity of the TFA-Catalyzed Beckmann Rearrangement scispace.com
| Solvent | Dielectric Constant (ε) | Initial Rate (mol L⁻¹ h⁻¹) | Selectivity to ε-caprolactam (%) |
| Acetonitrile | 37.5 | 0.45 | >99 |
| Nitromethane | 35.9 | 0.38 | >99 |
| Sulfolane | 43.3 | 0.25 | >99 |
| Adiponitrile | - | 0.18 | >99 |
| Benzonitrile | 25.2 | 0.15 | >99 |
| 1,2-Dichloroethane | 10.4 | 0.08 | >99 |
| Dichloromethane (B109758) | 8.9 | 0.05 | >99 |
| 1,4-Dioxane | 2.2 | <0.01 | - |
| Tetrahydrofuran | 7.6 | <0.01 | - |
| Diethyl ether | 4.3 | <0.01 | - |
Advanced Research Directions and Future Perspectives for the Adduct System
Integration of the Adduct into Novel and Efficient Synthetic Methodologies
The trifluoroacetic acid--azepan-2-one adduct holds significant promise as a versatile tool in the development of new and more efficient synthetic methods. Trifluoroacetic acid is a strong organic acid widely used as a solvent, catalyst, and reagent in various chemical reactions. ontosight.ai Its interaction with azepan-2-one (B1668282) can modulate its reactivity and selectivity, opening avenues for novel transformations.
Future research will likely focus on:
Acid Catalysis: Leveraging the strong acidity of the adduct for a range of acid-catalyzed reactions. nih.gov The presence of azepan-2-one can potentially act as a co-catalyst or a proton shuttle, enhancing reaction rates and yields. Research into its application in esterifications, acetalizations, and other acid-mediated transformations could lead to greener and more efficient protocols.
Ring-Opening Polymerization: Investigating the adduct's role as an initiator or catalyst in the ring-opening polymerization of lactams and other cyclic monomers. The controlled nature of such polymerizations could be exploited to synthesize polymers with well-defined architectures and functionalities.
Condensation Reactions: Exploring the adduct's efficacy in promoting condensation reactions, such as the synthesis of heterocycles or polyamides. The ability of TFA to activate carbonyl groups, coupled with the potential for the lactam to participate in the reaction mechanism, could lead to the discovery of novel synthetic routes.
A key area of investigation will be the development of one-pot, multi-component reactions where the adduct plays a dual role as both a catalyst and a reactant, streamlining synthetic processes and reducing waste.
Exploration of New Catalytic Systems and Processes Utilizing the Adduct
The unique properties of the trifluoroacetic acid--azepan-2-one adduct make it an attractive candidate for the development of novel catalytic systems. Trifluoroacetic acid is already known to be a catalyst in the Beckmann rearrangement for the synthesis of ε-caprolactam. labmartgh.com The formation of an adduct with the product itself suggests the potential for auto-catalytic or self-regulating systems.
Future research directions include:
Homogeneous Catalysis: Designing and optimizing homogeneous catalytic systems where the adduct acts as the primary catalyst. This could involve its use in solution-phase reactions where its solubility and reactivity can be finely tuned.
Heterogenization: Immobilizing the adduct onto solid supports, such as polymers or inorganic materials, to create heterogeneous catalysts. This would offer the advantages of easy catalyst recovery and recycling, contributing to more sustainable chemical processes.
Organocatalysis: The trifluoroacetic acid-hydroxylamine system has been studied as an organocatalyst for the synthesis of caprolactam. unityfvg.itresearchgate.net Further exploration of the trifluoroacetic acid--azepan-2-one adduct as a purely organic catalyst for a broader range of transformations is a promising avenue. This aligns with the growing interest in metal-free catalysis.
The table below summarizes potential catalytic applications for the adduct system:
| Catalytic Application | Potential Role of the Adduct | Research Focus |
| Beckmann Rearrangement | Catalyst and reaction medium | Improving selectivity and reducing by-products in lactam synthesis. nih.gov |
| Esterification | Acid catalyst | Developing efficient and mild conditions for the synthesis of esters. |
| Polymerization | Initiator or catalyst | Controlling the synthesis of polyesters and polyamides. labmartgh.com |
| Friedel-Crafts Reactions | Lewis or Brønsted acid catalyst | Facilitating electrophilic aromatic substitution reactions. |
Development of Adduct-Based Functional Materials with Specific Applications
The interaction between trifluoroacetic acid and azepan-2-one can be exploited to create novel functional materials with tailored properties. The incorporation of the adduct into a polymer matrix or its use as a precursor for material synthesis could lead to materials with unique chemical and physical characteristics.
Potential areas of development include:
Functional Polymers: Synthesizing polymers containing the adduct as a pendant group or integrated into the main chain. These polymers could exhibit enhanced thermal stability, altered solubility, or specific catalytic activity. For instance, N-acylated poly(amino esters) synthesized via organocatalytic ring-opening polymerization offer potential for tailored and degradable polymers. rsc.org
Membranes and Films: Fabricating membranes and films from adduct-containing polymers for applications in separation processes, such as gas separation or pervaporation. The specific interactions within the adduct could influence the transport properties of the materials.
Smart Materials: Designing materials that respond to external stimuli, such as pH or temperature, by leveraging the reversible nature of the acid-base interaction in the adduct. This could lead to the development of sensors, actuators, or controlled-release systems.
Broader Environmental and Industrial Implications of Trifluoroacetic Acid-Lactam Interactions, Focusing on Chemical Fate and Transport Mechanisms
While the trifluoroacetic acid--azepan-2-one adduct offers significant potential, it is crucial to understand its environmental implications. Trifluoroacetic acid is a persistent environmental pollutant, and its interaction with lactams could influence its fate and transport in the environment. mdpi.comnih.gov
Key research questions to be addressed include:
Persistence and Degradation: Investigating the stability of the adduct under various environmental conditions. Understanding whether the formation of the adduct enhances or inhibits the degradation of TFA is critical. TFA is known to be resistant to degradation. researchgate.net
Mobility in Soil and Water: Studying the partitioning and transport of the adduct in soil and aqueous systems. The interaction with lactams could alter the solubility and sorption behavior of TFA, impacting its environmental mobility. unep.org
Bioaccumulation and Ecotoxicity: Assessing the potential for the adduct to bioaccumulate in organisms and its ecotoxicological effects. While the toxicity of TFA appears to be low, the effects of the adduct need to be specifically evaluated. mdpi.com
The findings from these studies will be crucial for conducting comprehensive environmental risk assessments and ensuring the responsible development and application of technologies involving this adduct.
Potential Avenues in Biomedical Research as a Specialized Reagent in Organic Synthesis (e.g., for peptide or pharmaceutical chemistry, excluding clinical/toxicity)
In the realm of biomedical research, the trifluoroacetic acid--azepan-2-one adduct can serve as a specialized reagent in organic synthesis, particularly in peptide and pharmaceutical chemistry. TFA is widely used in peptide synthesis for the cleavage of protecting groups. labmartgh.comwikipedia.org The presence of azepan-2-one could modulate the efficacy and selectivity of these deprotection steps.
Future research could explore:
Peptide Synthesis: Utilizing the adduct as a milder or more selective reagent for the removal of acid-labile protecting groups in solid-phase peptide synthesis. nih.gov This could help to minimize side reactions and improve the purity of synthetic peptides. It is known that TFA can be problematic and its removal is sometimes necessary. lifetein.com
Drug Discovery: Employing the adduct as a catalyst or reagent in the synthesis of complex organic molecules with potential pharmaceutical applications. Its unique reactivity could enable the construction of novel molecular scaffolds.
Bioconjugation: Investigating the use of the adduct to facilitate the conjugation of small molecules to biomolecules, such as proteins or nucleic acids. The controlled activation provided by the adduct could be advantageous in these sensitive transformations. An enhanced native chemical ligation strategy mediated by peptide conjugation in trifluoroacetic acid has been reported. nih.gov
The development of adduct-based reagents could provide synthetic chemists with valuable new tools for the efficient and selective synthesis of biologically active compounds.
Q & A
Q. How is trifluoroacetic acid (TFA) utilized in the synthesis and purification of azepan-2-one derivatives?
TFA is commonly employed as a catalyst or solvent in peptide synthesis and lactam-based reactions. For azepan-2-one (caprolactam), TFA facilitates resin cleavage and deprotection steps in solid-phase synthesis, ensuring high yields of the desired product. For example, in Fmoc-based protocols, 0.1% TFA in water/acetonitrile is used for resin cleavage, followed by lyophilization to isolate the product . Purification often involves reverse-phase HPLC with TFA-containing mobile phases to enhance peptide solubility and separation efficiency .
Q. What analytical methods are recommended for characterizing the TFA–azepan-2-one complex?
- NMR Spectroscopy : TFA’s strong and signals can complicate spectral interpretation. Deuterated TFA (TFA-) is recommended to reduce interference in NMR analysis . For complex mixtures, 2D NMR techniques (e.g., HSQC, COSY) help resolve overlapping signals .
- LC-MS : TFA’s ion-pairing properties enhance chromatographic resolution but suppress electrospray ionization (ESI) signals. To mitigate this, post-column addition of 0.1% formic acid or use of TFA-free mobile phases (e.g., acetic acid) is advised .
Q. How does TFA concentration affect experimental outcomes in azepan-2-one studies?
TFA concentration must be optimized to balance reactivity and side reactions. For example:
- In peptide–azepan-2-one conjugates, >0.1% TFA can lead to aspartimide formation during cleavage, reducing product integrity .
- In adsorption studies (e.g., lysozyme recovery), 0.1% TFA minimizes protein denaturation, while higher concentrations (e.g., 1%) reduce recovery by 30% (Table 1) .
| TFA Concentration (%) | Lysozyme Recovery (%) |
|---|---|
| 0.1 | 95 ± 2 |
| 0.5 | 80 ± 3 |
| 1.0 | 65 ± 4 |
Advanced Research Questions
Q. How can researchers resolve TFA-induced signal suppression in LC-MS analysis of azepan-2-one derivatives?
TFA’s ion-pairing effect reduces MS sensitivity. Strategies include:
- Post-column modification : Introduce 0.1% formic acid via a tee union to displace TFA adducts .
- Alternative acids : Replace TFA with 0.1% acetic acid or 0.01% heptafluorobutyric acid (HFBA) for improved ESI efficiency .
- Microfluidic desalting : Use in-line cartridges (e.g., C18) to remove TFA prior to MS detection .
Q. What strategies mitigate TFA interference in NMR studies of TFA–azepan-2-one systems?
- Deuterated TFA : Use TFA- to eliminate background signals. This is critical for observing azepan-2-one’s NH protons (~6.5 ppm) .
- Spectral editing : Apply -decoupled experiments or gradient-enhanced spectroscopy to isolate target signals .
- Solvent suppression : Pre-saturation or WET pulses reduce residual TFA- signals in spectra .
Q. How can thermodynamic contradictions in TFA–azepan-2-one interactions be addressed?
Discrepancies in phase-change data (e.g., boiling points, enthalpies) often arise from impurity effects. Researchers should:
- Validate purity : Use gas chromatography (GC) with flame ionization detection (FID) to confirm TFA and azepan-2-one purity (>99%) .
- Reference standardized data : Cross-check with NIST-compiled thermochemical datasets (e.g., enthalpy of vaporization: TFA = 33.9 kJ/mol; azepan-2-one = 45.2 kJ/mol) .
Q. What methods control TFA-related impurities in azepan-2-one-based pharmaceuticals?
- Ion-pair chromatography : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to separate TFA salts from azepan-2-one derivatives .
- Limit tests : Follow USP 〈503.1〉 guidelines, which specify ≤0.1% TFA in final peptide–azepan-2-one products via conductivity or ion chromatography .
- Solid-phase extraction (SPE) : Employ zirconium-based MOFs to adsorb residual TFA from aqueous solutions, achieving >95% removal efficiency .
Methodological Considerations
- Experimental Design : For kinetic studies, monitor TFA’s catalytic role in azepan-2-one polymerization using in-situ FTIR to track lactam ring-opening .
- Data Contradictions : When NMR and LC-MS data conflict (e.g., unexpected byproducts), use high-resolution mass spectrometry (HRMS) and -DEPT NMR to identify trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
